4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol
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Overview
Description
4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The phenol and 4-methylphenoxy groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol group can interact with proteins, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: This compound features a similar piperidine ring but with an aniline group instead of a phenol group.
4-(4-Methylpiperidin-1-yl)phenylamine: Similar structure with an amine group instead of a phenol group.
Uniqueness
4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol is unique due to the presence of both a phenol group and a 4-methylphenoxy group, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
681509-04-6 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[4-(4-methylphenoxy)piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H21NO2/c1-14-2-8-17(9-3-14)21-18-10-12-19(13-11-18)15-4-6-16(20)7-5-15/h2-9,18,20H,10-13H2,1H3 |
InChI Key |
QFCFANXJNILNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCN(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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